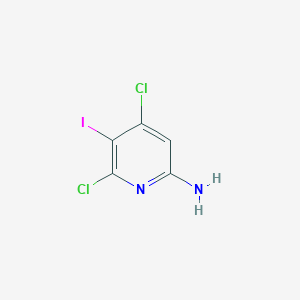![molecular formula C11H6Cl2N2O B13681619 6,8-Dichloro-2-(2-furyl)imidazo[1,2-a]pyridine](/img/structure/B13681619.png)
6,8-Dichloro-2-(2-furyl)imidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dichloro-2-(2-furyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes a pyridine ring fused to an imidazole ring. The presence of chlorine atoms at positions 6 and 8, along with a furyl group at position 2, imparts unique chemical properties to this compound. It has garnered significant interest in medicinal chemistry due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloro-2-(2-furyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by chlorination to introduce the chlorine atoms at positions 6 and 8. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring scalability for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 6,8-Dichloro-2-(2-furyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form corresponding furanones under oxidative conditions.
Reduction: Reduction of the imidazole ring can lead to the formation of dihydroimidazo derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed:
Oxidation: Formation of furanones.
Reduction: Formation of dihydroimidazo derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
6,8-Dichloro-2-(2-furyl)imidazo[1,2-a]pyridine has found applications in various fields of scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of novel heterocyclic compounds with potential biological activities.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 6,8-Dichloro-2-(2-furyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The molecular targets and pathways involved vary depending on the specific application and the biological system under study .
Vergleich Mit ähnlichen Verbindungen
2,7-Dimethylimidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity.
2-(2-Furyl)imidazo[1,2-a]pyridine: Similar structure but lacks chlorine atoms at positions 6 and 8.
6-Chloro-2-(2-furyl)imidazo[1,2-a]pyridine: Contains only one chlorine atom at position 6.
Uniqueness: 6,8-Dichloro-2-(2-furyl)imidazo[1,2-a]pyridine is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The dual chlorination enhances its potential as a versatile scaffold for the development of new compounds with diverse applications.
Eigenschaften
Molekularformel |
C11H6Cl2N2O |
|---|---|
Molekulargewicht |
253.08 g/mol |
IUPAC-Name |
6,8-dichloro-2-(furan-2-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H6Cl2N2O/c12-7-4-8(13)11-14-9(6-15(11)5-7)10-2-1-3-16-10/h1-6H |
InChI-Schlüssel |
WWQFYSJVVVFJLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C2=CN3C=C(C=C(C3=N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681538.png)
![5-(Methylthio)-2-(m-tolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13681557.png)












